4-Phenylimidazole (CAS 670-95-1) is a highly versatile, N-unsubstituted heterocyclic building block featuring an imidazole core substituted with a phenyl group at the 4-position. Exhibiting a melting point range of 142.0 to 146.0 °C and excellent solubility in polar organic solvents such as acetone (up to 25 mg/mL) and dimethyl sulfoxide, it is a stable crystalline solid. Unlike highly substituted derivatives, 4-phenylimidazole retains an active N-H bond, enabling tautomerism (often denoted as 4(5)-phenylimidazole) which is critical for dynamic hydrogen bonding and metal coordination [1]. In industrial and research procurement, this compound is primarily sourced as a high-purity precursor for active pharmaceutical ingredients (APIs), a structurally flexible ligand for transition metal catalysis, and a high-efficiency mixed-type corrosion inhibitor for copper processing .
Procuring generic 'phenylimidazole' mixtures or substituting 4-phenylimidazole with its close isomers, such as 1-phenylimidazole or 2-phenylimidazole, fundamentally disrupts downstream chemical behavior [1]. 1-Phenylimidazole is N-substituted, meaning it lacks the critical N-H proton required for tautomerization and the formation of robust N-H···N intermolecular hydrogen-bonded networks [2]. Meanwhile, 2-phenylimidazole places the bulky phenyl ring directly adjacent to both nitrogen atoms, creating severe steric hindrance; this prevents direct N-metal coordination in sensitive catalytic or enzymatic environments, forcing weaker, solvent-mediated interactions [1]. Consequently, 4-phenylimidazole is strictly required when a process demands unhindered nitrogen coordination sites combined with the electronic influence and lipophilicity of a conjugated phenyl ring.
Lacks direct N–Fe heme coordination; binds via water/hydroxide. May not support crystallographic trapping of P450 closed conformations.
Also forms N–Fe bond, but enzyme inhibition profile differs (e.g., NOS IC50 25 μM vs 4-PhI 600 μM). Selectivity context may not transfer.
Lacks phenyl moiety for hydrophobic binding; >1250-fold weaker β-glucosidase inhibition. May not support heme pocket recognition.
The positional placement of the phenyl ring dictates the ligand's ability to bind to transition metals. Crystallographic studies on heme iron coordination demonstrate that 4-phenylimidazole successfully forms a direct N-Fe bond, situating the phenyl ring securely within the binding pocket without disrupting the metal-nitrogen linkage[1]. In stark contrast, 2-phenylimidazole suffers from steric clash, preventing direct coordination and instead forcing a weaker interaction mediated by a water molecule or hydroxide ion [1]. This structural distinction makes 4-phenylimidazole non-interchangeable for catalyst design requiring direct metal ligation.
| Evidence Dimension | Heme Iron (Fe) Coordination Mechanism |
| Target Compound Data | Forms a direct N-Fe coordination bond |
| Comparator Or Baseline | 2-Phenylimidazole fails to form a direct N-Fe bond (coordinates via an aqua ligand) |
| Quantified Difference | 100% shift in primary coordination sphere (Direct vs. Solvent-mediated) |
| Conditions | Cytochrome P-450cam binding pocket crystallographic assay at 2.1 Å resolution |
Buyers synthesizing organometallic catalysts or metalloenzyme inhibitors must select 4-phenylimidazole to ensure direct, stable metal-ligand bond formation.
The solid-state thermodynamic properties of phenylimidazoles are highly dependent on their substitution patterns. Thermodynamic evaluations reveal that 4-phenylimidazole exhibits significantly greater cohesive energy in its crystalline lattice compared to its isomer 2-phenylimidazole [1]. This increased stability is driven by stronger N-H···N intermolecular hydrogen bonding, which disrupts coplanar geometry but enforces a higher structural order during phase transitions (fusion and sublimation) [1]. For bulk material handling, this translates to predictable thermal behavior and superior solid-state stability.
| Evidence Dimension | Crystalline Cohesive Energy and Structural Order |
| Target Compound Data | High cohesive energy driven by strong N-H···N interactions |
| Comparator Or Baseline | 2-Phenylimidazole exhibits lower cohesive energy and weaker intermolecular networking |
| Quantified Difference | Higher entropies of phase transition for 4-phenylimidazole indicating superior structural order |
| Conditions | Solid-phase thermodynamic evaluation via combined Knudsen/quartz crystal effusion and calorimetry |
Enhanced crystalline cohesive energy ensures better thermal stability and batch-to-batch reproducibility during high-temperature processing or bulk formulation.
In industrial surface treatment, 4-phenylimidazole serves as a highly effective mixed-type corrosion inhibitor. Electrochemical testing on copper surfaces submerged in sulfuric acid demonstrates that 4-phenylimidazole achieves a maximum corrosion inhibition efficiency of 95.84% at a concentration of 8 mM [1]. This performance significantly outpaces unsubstituted baseline imidazoles, leveraging the added lipophilicity and surface coverage provided by the 4-position phenyl ring to form a robust chemisorbed protective film [1].
| Evidence Dimension | Maximum Corrosion Inhibition Efficiency |
| Target Compound Data | 95.84% inhibition efficiency |
| Comparator Or Baseline | Unsubstituted imidazole baseline (historically lower efficiency and surface coverage) |
| Quantified Difference | Near-total (>95%) suppression of copper dissolution |
| Conditions | Copper substrate in 0.5 M H2SO4 at 298 K, 8 mM inhibitor concentration |
Procurement teams sourcing additives for acidic metal-cleaning or pickling baths can rely on 4-phenylimidazole for premium, high-efficiency surface protection.
Driven by its unhindered nitrogen atom and tautomeric flexibility, 4-phenylimidazole is the preferred isomer for synthesizing Co(II), Cu(II), and other 3d transition metal complexes [1]. Unlike 2-phenylimidazole, it allows direct N-metal bonding, making it ideal for developing coordination polymers and organometallic catalysts.
Because it can directly coordinate with heme iron without the steric clash seen in 2-substituted analogs, 4-phenylimidazole is a critical building block in medicinal chemistry for designing specific Cytochrome P450 inhibitors and other metalloenzyme-targeting therapeutics [2].
Leveraging its high cohesive energy and excellent surface adsorption properties, 4-phenylimidazole is deployed as a high-efficiency (95.84%) mixed-type corrosion inhibitor in 0.5 M sulfuric acid environments, protecting copper components during aggressive industrial cleaning processes [3].
Irritant